1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one
Overview
Description
1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H8ClF3O. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted phenylpropanones, trifluoromethylated alcohols, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The electron-withdrawing nature of the trifluoromethyl group also stabilizes the compound, making it a potent inhibitor of certain enzymes .
Comparison with Similar Compounds
- 1-Chloro-4-(trifluoromethyl)benzene
- 4-Chloro-3-(trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)benzaldehyde
Uniqueness: 1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one stands out due to its unique combination of a chloro group and a trifluoromethyl group on the same phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
1-chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)9(11)7-3-2-4-8(5-7)10(12,13)14/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYVNNWGXQRJAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540190 | |
Record name | 1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97132-58-6 | |
Record name | 1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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